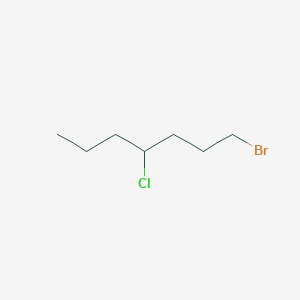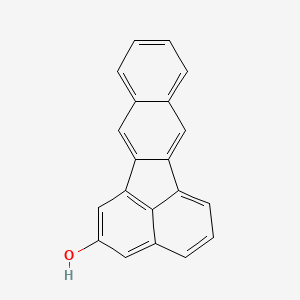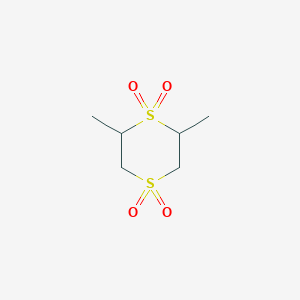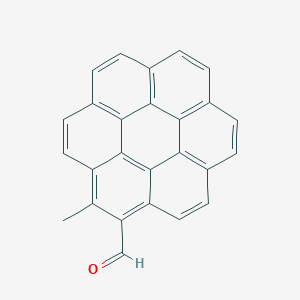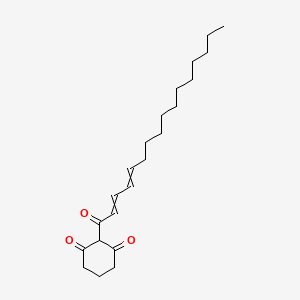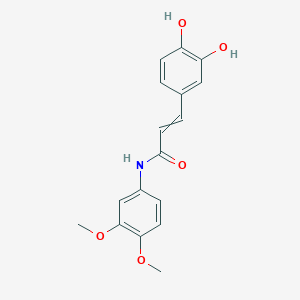![molecular formula C11H10Cl2O5 B14305650 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid CAS No. 119515-19-4](/img/structure/B14305650.png)
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid is a chemical compound known for its unique structure and properties It is derived from 3,6-dichloro-2-methoxybenzoic acid, which is commonly referred to as dicamba
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals due to its herbicidal activity.
Wirkmechanismus
The mechanism of action of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid involves its interaction with specific molecular targetsThe molecular pathways involved include the disruption of normal cell division and elongation processes in plants .
Vergleich Mit ähnlichen Verbindungen
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid can be compared with other similar compounds such as:
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): Shares a similar structure but lacks the propanoic acid ester group.
2,6-Dichlorobenzyl methyl ether: Another chlorinated benzene derivative with different functional groups.
2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A structurally related compound with additional functional groups.
The uniqueness of this compound lies in its specific ester linkage and the presence of both methoxy and dichloro substituents on the benzene ring, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
119515-19-4 |
|---|---|
Molekularformel |
C11H10Cl2O5 |
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
2-(3,6-dichloro-2-methoxybenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C11H10Cl2O5/c1-5(10(14)15)18-11(16)8-6(12)3-4-7(13)9(8)17-2/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
NRJOZZLAKKFHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
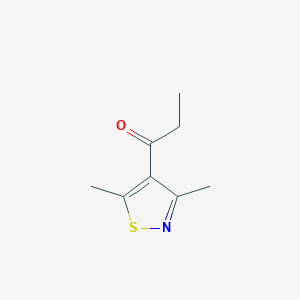
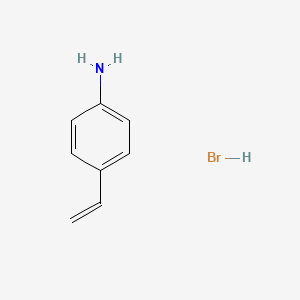
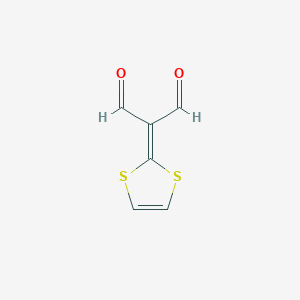



![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
